N'-[(1Z)-(4-methylphenyl)methylidene]-1H,2H-naphtho[2,1-b]furan-2-carbohydrazide
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Overview
Description
N’-[(1Z)-(4-methylphenyl)methylidene]-1H,2H-naphtho[2,1-b]furan-2-carbohydrazide is a Schiff base hydrazone compound Schiff bases are a class of organic compounds typically formed by the condensation of an amine with a carbonyl compound This particular compound is derived from the reaction between 4-methylbenzaldehyde and 1H,2H-naphtho[2,1-b]furan-2-carbohydrazide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-(4-methylphenyl)methylidene]-1H,2H-naphtho[2,1-b]furan-2-carbohydrazide typically involves the condensation reaction between 4-methylbenzaldehyde and 1H,2H-naphtho[2,1-b]furan-2-carbohydrazide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-(4-methylphenyl)methylidene]-1H,2H-naphtho[2,1-b]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: 4-methylbenzaldehyde and 1H,2H-naphtho[2,1-b]furan-2-carbohydrazide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(1Z)-(4-methylphenyl)methylidene]-1H,2H-naphtho[2,1-b]furan-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use as a pharmacophore in drug design and development.
Mechanism of Action
The mechanism of action of N’-[(1Z)-(4-methylphenyl)methylidene]-1H,2H-naphtho[2,1-b]furan-2-carbohydrazide involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological targets, such as enzymes or receptors, leading to various biological effects. The Schiff base moiety can also participate in redox reactions, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(1Z)-(4-methylphenyl)methylidene]-1H,2H-naphtho[2,1-b]furan-2-carbohydrazide is unique due to its specific structural features, such as the naphthofuran moiety and the 4-methylphenyl group. These structural elements contribute to its distinct chemical and biological properties, differentiating it from other Schiff base hydrazones.
Properties
IUPAC Name |
N-[(Z)-(4-methylphenyl)methylideneamino]-1,2-dihydrobenzo[e][1]benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-14-6-8-15(9-7-14)13-22-23-21(24)20-12-18-17-5-3-2-4-16(17)10-11-19(18)25-20/h2-11,13,20H,12H2,1H3,(H,23,24)/b22-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHCVYXLVQGFNU-XKZIYDEJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2CC3=C(O2)C=CC4=CC=CC=C34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N\NC(=O)C2CC3=C(O2)C=CC4=CC=CC=C34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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